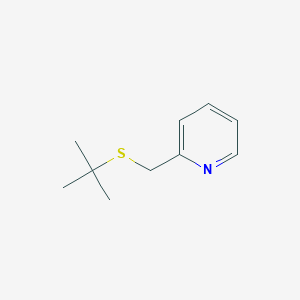
2-(tert-butylsulfanylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-butylsulfanylmethyl)pyridine is a chemical compound belonging to the family of pyridines. This compound is widely used in scientific research due to its unique properties and applications. It is characterized by the presence of a pyridine ring substituted with a tert-butylthio group at the 2-position, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(tert-butylsulfanylmethyl)pyridine involves the reaction of pyridine-2-carboxaldehyde with tert-butylthiomethyl chloride in the presence of a base such as potassium carbonate. This reaction yields this compound in good yield and purity.
Industrial Production Methods: Industrial production methods for this compound typically involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-butylsulfanylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the thioether group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(tert-butylsulfanylmethyl)pyridine has extensive applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in the synthesis of metal complexes.
Biology: The compound has shown antimicrobial activity against various microorganisms and cytotoxic activity against cancer cells.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used as a catalyst in various reactions and as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(tert-butylsulfanylmethyl)pyridine is not fully understood. it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. Additionally, it can act as a Lewis base due to the presence of the pyridine ring. The compound’s antimicrobial and cytotoxic activities suggest interactions with cellular targets, but further research is needed to elucidate the specific molecular pathways involved.
Comparaison Avec Des Composés Similaires
Pyridine: A basic heterocyclic organic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
2-Methylpyridine: A derivative of pyridine with a methyl group at the 2-position.
2,6-Dichloropyridine: A pyridine derivative with chlorine atoms at the 2- and 6-positions.
Comparison: 2-(tert-butylsulfanylmethyl)pyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical reactivity and biological activity. Unlike simple pyridine or 2-methylpyridine, the thioether group in this compound allows for nucleophilic substitution reactions and contributes to its antimicrobial and cytotoxic properties .
Propriétés
Numéro CAS |
18794-45-1 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
2-(tert-butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |
Clé InChI |
MUYGHECDSGHWQJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCC1=CC=CC=N1 |
SMILES canonique |
CC(C)(C)SCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















